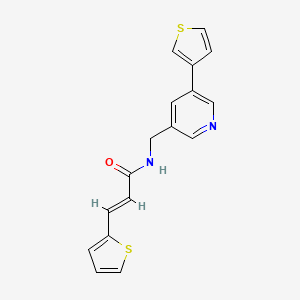

(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide

Descripción

The compound (E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide features a conjugated acrylamide backbone linking a thiophen-2-yl group to a pyridinylmethyl-thiophen-3-yl moiety. Its E-configuration ensures spatial orientation critical for intermolecular interactions, such as hydrogen bonding and π-π stacking, which are pivotal in biological targeting . Thiophene and pyridine rings contribute to electronic delocalization, enhancing binding affinity to enzymes or receptors.

Propiedades

IUPAC Name |

(E)-3-thiophen-2-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c20-17(4-3-16-2-1-6-22-16)19-10-13-8-15(11-18-9-13)14-5-7-21-12-14/h1-9,11-12H,10H2,(H,19,20)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBYUHIEILBFCE-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide, with the molecular formula C17H14N2OS2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by various studies and data.

Chemical Structure

The compound features a thiophene ring system and a pyridine moiety, which are known for their biological significance. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiophene-containing compounds, including this compound.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were assessed against various bacterial strains. For instance, a related thiophene derivative demonstrated significant activity with MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The compound also showed potential in inhibiting biofilm formation, which is crucial in treating chronic infections.

Anticancer Activity

The anticancer potential of thiophene derivatives has been widely studied. The structural features of this compound suggest it may interact with cancer cell pathways.

Mechanistic Insights

- Cell Line Studies : In vitro studies have indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). These studies highlight the potential of thiophene derivatives in targeting cancer cells through apoptosis induction mechanisms .

- Molecular Docking Studies : Computational studies suggest that these compounds can bind effectively to key proteins involved in cancer progression, indicating their potential as chemotherapeutic agents.

Antioxidant Activity

Antioxidant properties are critical for combating oxidative stress-related diseases.

Evaluation Methods

- DPPH Assay : Compounds similar to this compound have been tested using the DPPH method, showing significant radical scavenging activity.

- IC50 Values : Some related derivatives exhibited IC50 values indicating their effectiveness as antioxidants, with one study reporting values as low as 1.1 μM for potent lipoxygenase inhibitors .

Data Summary

Case Studies

- Case Study on Antimicrobial Efficacy : A study focused on a series of thiophene derivatives reported that modifications to the thiophene ring enhanced antimicrobial activity significantly, suggesting that structural optimization could lead to more effective compounds.

- Case Study on Anticancer Properties : Another research highlighted the use of thiophene-based compounds in targeting specific oncogenic pathways, showcasing their potential in drug development for cancer treatment.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antioxidant Activity

Recent studies have indicated that compounds similar to (E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide exhibit significant antioxidant properties. For instance, derivatives of thiophene-based compounds have shown notable inhibition of oxidative stress markers, suggesting their potential as therapeutic agents in conditions related to oxidative damage .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Research has demonstrated that thiophene derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Cancer Research

In cancer studies, compounds with similar structures have been investigated for their ability to enhance the efficacy of existing chemotherapeutic agents. The incorporation of thiophene and pyridine moieties is thought to improve bioavailability and target specificity, making these compounds valuable in the development of new cancer therapies .

Materials Science Applications

Organic Electronics

this compound and its derivatives have been explored in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties imparted by the thiophene rings facilitate charge transport, making them suitable candidates for use in electronic devices .

Polymer Science

In polymer chemistry, this compound can serve as a monomer or a building block for creating polymers with specific functionalities. Its ability to undergo polymerization reactions opens avenues for developing advanced materials with tailored properties for applications ranging from coatings to biomedical devices .

Research Tool Applications

Biochemical Probes

The structural characteristics of this compound make it an excellent candidate for use as a biochemical probe in various assays. Its interaction with biological macromolecules can be studied using techniques such as fluorescence spectroscopy and NMR, providing insights into molecular interactions and mechanisms .

Synthesis of Novel Compounds

This compound can also be utilized as a precursor in the synthesis of novel derivatives with enhanced biological activities. By modifying certain functional groups or substituents, researchers can explore a wide range of pharmacological profiles, leading to the discovery of new therapeutic agents .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Attributes |

|---|---|---|

| Medicinal Chemistry | Antioxidant, Antimicrobial, Cancer Research | Significant inhibition of oxidative stress; effective against Gram-positive bacteria; enhances chemotherapeutic efficacy |

| Materials Science | Organic Electronics, Polymer Science | Facilitates charge transport; potential as a building block for advanced materials |

| Research Tools | Biochemical Probes, Synthesis of Novel Compounds | Useful for studying molecular interactions; precursor for novel derivatives |

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

Isomerism and Substituent Effects :

- The Z-isomer 5112 () exhibits a nitro group and propyl chain, which may enhance electrophilicity but reduce metabolic stability compared to the E-configured target compound. The nitro group could also increase cytotoxicity, limiting therapeutic utility .

- The trimethoxyphenyl group in 6t () enhances lipophilicity, favoring EP2 receptor binding, whereas the pyridine-thiophene system in the target compound may prioritize interactions with kinase ATP pockets .

Biological Activity Trends: 20d () demonstrates that bulky substituents (e.g., quinazoline) improve EGFR/HER2 selectivity, suggesting that the target compound’s thiophene-pyridine system could be optimized for similar kinase inhibition .

Physicochemical and Synthetic Considerations: The nitroso impurity () highlights the importance of controlling reaction conditions to avoid genotoxic byproducts in acrylamide synthesis . The ester-containing analog () exhibits lower thermal stability (m.p. 366–368 K) compared to the target compound’s presumed higher melting point due to rigid aromatic systems .

Q & A

Q. What synthetic strategies are effective for preparing (E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide?

Methodological Answer: The compound is synthesized via a multi-step approach:

Acrylamide Formation : React thiophene-substituted aldehydes with amines to form intermediates, followed by acryloylation using coupling agents like EDCI in DMF under ice-cooling .

Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) is critical for isolating the (E)-isomer.

Yield Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to acryloyl chloride) and reaction time (5–24 hours) improves yields to ~44–65% .

Q. Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | EDCI, DMF, 0°C | 44–65% | |

| Purification | Ethyl acetate/petroleum ether | >95% purity |

Q. Which analytical techniques validate the structure and purity of this acrylamide derivative?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry and stereochemistry (e.g., trans-alkene protons at δ 6.5–7.6 ppm, J = 15–16 Hz) .

- Mass Spectrometry (MS) : HRMS matches theoretical molecular weights (e.g., [M+H]+ 462.2387) .

- HPLC : Purity >98% using 70% methanol/water with 0.5% H3PO4 .

- Melting Point : Sharp melting ranges (e.g., 201–202°C) indicate high crystallinity .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation .

- Handling : Use PPE (gloves, goggles) and avoid dust formation. Work in fume hoods due to potential irritancy .

Advanced Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during characterization?

Methodological Answer:

Q. Common Spectral Challenges

| Issue | Resolution | Reference |

|---|---|---|

| Overlapping peaks | Deuterated solvent shifts (e.g., DMSO-d6 vs. CDCl3) | |

| Trace solvents | Lyophilization or extended drying under vacuum |

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

Q. Example Assay Protocol

Incubate compound with sodium nitroprusside (10 mM) in phosphate buffer (pH 7.4).

Q. How can structure-activity relationship (SAR) studies be designed for analogs?

Methodological Answer:

Q. SAR Design Table

| Modification | Biological Impact | Reference |

|---|---|---|

| Thiophene → Furan | Reduced π-stacking; altered bioavailability | |

| Acrylamide → Hydroxamate | Increased metal-binding capacity |

Q. What strategies mitigate low solubility in biological assays?

Methodological Answer:

Q. How can computational tools predict metabolic pathways or toxicity?

Methodological Answer:

Q. What crystallographic techniques confirm solid-state structure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.